Optoelectronic Band Gap Positioning: Bi₂S₃ vs. Bi₂Se₃ and Bi₂Te₃
Bi₂S₃ places its direct optical band gap squarely in the near-infrared (NIR) region at 1.58 eV, making it suitable for single-junction photovoltaic absorbers and visible-NIR photodetectors. In the same first-principles study, Bi₂Se₃ and Bi₂Te₃ exhibit calculated band gaps of 0.53 eV and 0.35 eV, respectively, relegating them to the far-infrared regime and fundamentally restricting their utility in visible-light-driven devices [1].
| Evidence Dimension | Direct optical band gap (Eg) |
|---|---|
| Target Compound Data | 1.58 eV (Bi₂S₃) |
| Comparator Or Baseline | 0.53 eV (Bi₂Se₃); 0.35 eV (Bi₂Te₃) |
| Quantified Difference | Bi₂S₃ band gap is ~3.0× larger than Bi₂Se₃ and ~4.5× larger than Bi₂Te₃ |
| Conditions | First-principles DFT calculations (GGA-PBE functional); solid-state theoretical study |
Why This Matters
For applications requiring visible-to-NIR photon absorption (e.g., solar cells, photodetectors, photocatalysis), Bi₂S₃'s band gap provides a direct spectral match that Bi₂Se₃ and Bi₂Te₃ cannot offer, guiding procurement toward the sulfide when the target wavelength range is 400–800 nm.
- [1] Kaur, K., et al. Properties of bismuth based Bi₂A₃ (A = S, Se, Te) chalcogenides for optoelectronic and thermoelectric applications. Solid State Communications 393, 115669 (2024). DOI: 10.1016/j.ssc.2024.115669. View Source
